N,N-diethyl-4-(thiazol-2-yl)aniline

描述

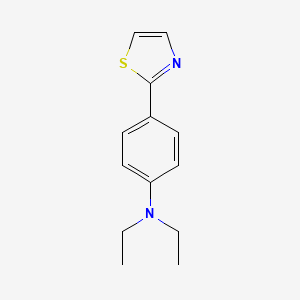

Chemical Structure and Properties N,N-Diethyl-4-(thiazol-2-yl)aniline is an aromatic amine derivative featuring a benzene ring substituted with a thiazol-2-yl group at the para position and an N,N-diethylamino group. The molecular formula is C₁₃H₁₇N₂S (calculated based on substituent additions to the core structure ). The compound’s structural uniqueness arises from the electron-rich thiazole heterocycle and the bulky diethylamino group, which influence its electronic and steric properties.

Synthesis Synthetic routes often involve coupling reactions. For example, Stille cross-coupling using precursors like N,N-diethyl-4-(tributylstannyl)aniline and brominated thiazole derivatives under palladium catalysis has been reported . Alternatively, diazo coupling with 2-amino-5-nitrothiazol and N,N-diethylaniline yields azo derivatives .

属性

分子式 |

C13H16N2S |

|---|---|

分子量 |

232.35 g/mol |

IUPAC 名称 |

N,N-diethyl-4-(1,3-thiazol-2-yl)aniline |

InChI |

InChI=1S/C13H16N2S/c1-3-15(4-2)12-7-5-11(6-8-12)13-14-9-10-16-13/h5-10H,3-4H2,1-2H3 |

InChI 键 |

FENHRKYWSANTIV-UHFFFAOYSA-N |

规范 SMILES |

CCN(CC)C1=CC=C(C=C1)C2=NC=CS2 |

产品来源 |

United States |

相似化合物的比较

Key Comparative Insights:

Heterocyclic Modifications :

- Replacing thiazole with benzo[d]thiazole (3a) increases aromaticity and molecular weight, enhancing fluorescence properties for imaging applications .

- Thiazolo[4,5-b]pyridine (3f) introduces a fused pyridine ring, improving binding affinity to viral proteases .

Amino Group Variations: N,N-Dimethyl analogues (e.g., C₁₁H₁₃N₂S) exhibit reduced steric hindrance compared to diethyl derivatives, favoring faster reaction kinetics in catalysis . N-Ethyl-N-(2-hexoxyethyl) derivatives (C₁₉H₂₇N₅O₃S) incorporate flexible alkoxy chains, improving solubility in nonpolar solvents for dye applications .

Functional Group Additions :

- Diazenyl linkages (e.g., in C₁₃H₁₇N₅O₂S ) enable π-conjugation, shifting UV-Vis absorption maxima to near-infrared (NIR) regions for photodynamic therapy .

- Nitro groups (e.g., in 3j, 3l ) enhance electrophilicity, facilitating nucleophilic substitutions in drug design .

Biological Activity: AChE Inhibition: Derivatives with oxadiazole moieties (e.g., C₂₂H₂₅N₅OS ) show IC₅₀ values <10 μM, attributed to hydrogen bonding with enzyme active sites . Anticancer Potential: Pyrazoline-bearing derivatives (e.g., C₂₃H₂₈N₄ ) induce apoptosis via mitochondrial pathway modulation .

Research Findings and Data Tables

Table 1: Spectroscopic Data for Selected Compounds

Table 2: Thermal and Crystallographic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。